molecular formula C16H17NO3S2 B2400416 N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2415488-91-2

N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2400416
CAS No.: 2415488-91-2
M. Wt: 335.44
InChI Key: UJGPDNKJHJDALI-UHFFFAOYSA-N
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Description

N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that features a thiophene ring, a cyclopropyl group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene derivative, followed by the formation of the cyclopropyl group, and finally the attachment of the benzofuran and sulfonamide groups. Key reactions may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and benzofuran rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group may yield primary or secondary amines.

Scientific Research Applications

N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to the combination of its structural elements, which confer distinct chemical and physical properties. The presence of the cyclopropyl group, in particular, adds strain and reactivity to the molecule, distinguishing it from other thiophene and benzofuran derivatives.

Properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c18-22(19,14-1-2-15-12(9-14)3-7-20-15)17-11-16(5-6-16)13-4-8-21-10-13/h1-2,4,8-10,17H,3,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGPDNKJHJDALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3(CC3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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